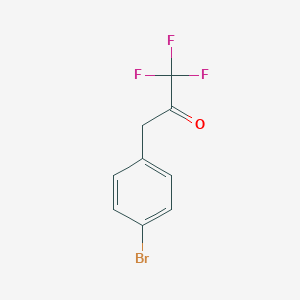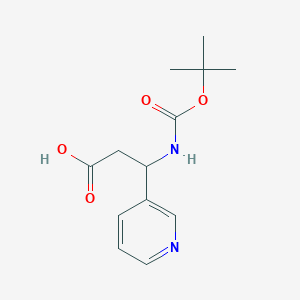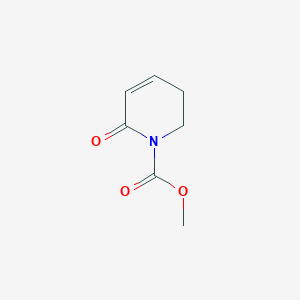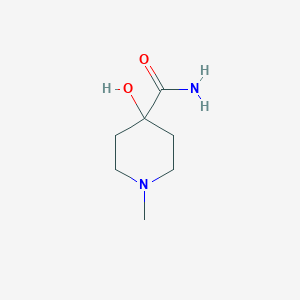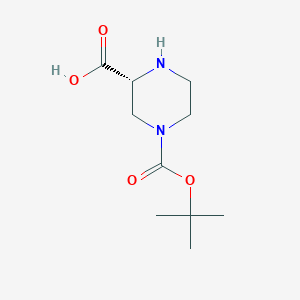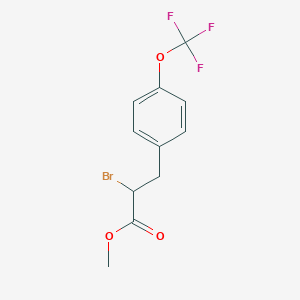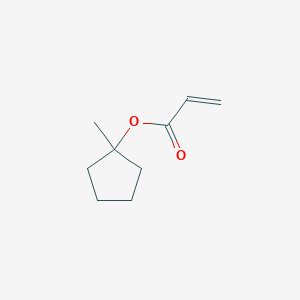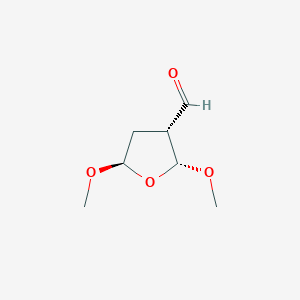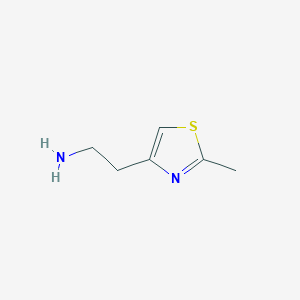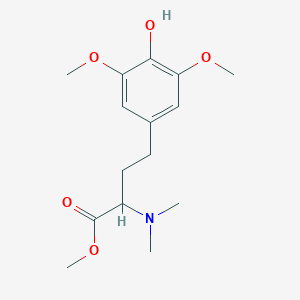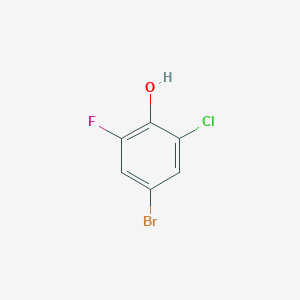
4-Bromo-2-chloro-6-fluorophenol
Descripción general
Descripción
Synthesis Analysis
The synthesis of halogenated phenols, including 4-bromo-2-chloro-6-fluorophenol, typically involves halogenation reactions where one or more hydrogen atoms on the phenol ring are substituted with halogen atoms. This can be achieved through various methods, including direct halogenation, Sandmeyer reactions, or through the use of halogenating agents in the presence of catalysts.
Molecular Structure Analysis
The molecular structure of 4-bromo-2-chloro-6-fluorophenol has been studied using techniques such as X-ray diffraction, spectroscopy, and computational methods. These studies reveal the planar nature of the molecule and provide insights into the electron distribution, molecular orbitals, and intramolecular interactions, such as hydrogen bonding, which influence the compound's chemical behavior and reactivity.
Chemical Reactions and Properties
4-Bromo-2-chloro-6-fluorophenol participates in typical phenol reactions, including electrophilic aromatic substitution, nucleophilic substitution, and formation of esters and ethers. The presence of halogen atoms significantly affects the reactivity of the phenol group and the positions available for further substitution on the aromatic ring.
Physical Properties Analysis
The physical properties of 4-bromo-2-chloro-6-fluorophenol, such as melting point, boiling point, solubility, and vapor pressure, are influenced by its molecular structure. The halogen atoms contribute to the compound's polarity, hydrogen bonding ability, and overall stability, affecting its behavior in different phases and solvents.
Chemical Properties Analysis
The chemical properties of 4-bromo-2-chloro-6-fluorophenol, including acidity, reactivity towards different reagents, and stability under various conditions, are shaped by the electron-withdrawing and electron-donating effects of the halogen substituents. These effects impact the acidity of the phenol group and the susceptibility of the aromatic ring to electrophilic and nucleophilic attacks.
For a detailed understanding of the synthesis, molecular structure, chemical reactions, and properties of 4-bromo-2-chloro-6-fluorophenol, references to scientific research are essential. Some key studies include microwave spectra analysis of halogenated phenols (Larsen, 1986), intramolecular hydrogen-atom tunneling and photoreaction mechanism studies (Nanbu, Sekine, & Nakata, 2012), and near-UV photolysis investigations (Devine, Nix, Cronin, & Ashfold, 2007).
Aplicaciones Científicas De Investigación
-
Pharmaceutical Research
- Application : 5-Bromo-2-chloro-4-fluorophenol, a compound similar to 4-Bromo-2-chloro-6-fluorophenol, is used in pharmaceutical research, specifically in the development of treatments for Huntington’s disease .
- Results or Outcomes : The source does not provide specific results or outcomes from this application .
-
Chemical Synthesis
-
Pesticide Research
- Application : 4-Bromo-2-chlorophenol is a biologically inactive metabolite of profenofos, an organophosphorus pesticide .
- Method of Application : The compound undergoes enzyme-catalyzed copolymerization with phenols catalyzed by the extracellular laccase of the fungus Rhizoctonia praticola .
- Results or Outcomes : The source does not provide specific results or outcomes from this application .
-
Environmental Studies
-
Synthesis of 4,4-Difluoro-2-bromo-cyclohexadienone
-
Synthesis of 6-(Aminomethylphenoxy)benzoxaborole Analogs
Safety And Hazards
4-Bromo-2-chloro-6-fluorophenol is classified under GHS07 for safety . The compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and wearing personal protective equipment .
Propiedades
IUPAC Name |
4-bromo-2-chloro-6-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClFO/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYONPKSDTUPAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70936443 | |
| Record name | 4-Bromo-2-chloro-6-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70936443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-chloro-6-fluorophenol | |
CAS RN |
161045-79-0 | |
| Record name | 4-Bromo-2-chloro-6-fluorophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=161045-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-chloro-6-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70936443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 161045-79-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




